Methyl-2-Amino-4-(4-Methoxyphenyl)thiazol-5-carboxylat

Übersicht

Beschreibung

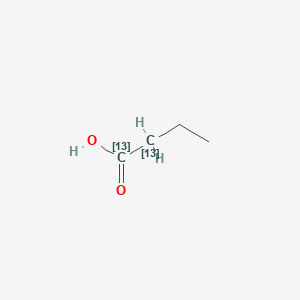

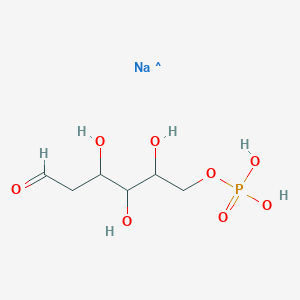

“Methyl 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylate” is a chemical compound with the linear formula C12H12N2O3S . It has a molecular weight of 264.3 . This compound is used in various fields of research, including life science, material science, chemical synthesis, chromatography, and analytical studies .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by FTIR and NMR . The yield was around 50%, and the melting point ranged from 196 to 198 °C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H12N2O3S/c1-16-8-5-3-7(4-6-8)9-10(11(15)17-2)18-12(13)14-9/h3-6H,1-2H3,(H2,13,14) . This code provides a unique identifier for the compound and can be used to generate a 3D structure for further analysis.

Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylate” are not mentioned in the search results, similar compounds have been synthesized and evaluated for their antibacterial and antifungal potential . These compounds showed good minimum inhibitory concentration (MIC) values, indicating their potential as antimicrobial agents .

Physical And Chemical Properties Analysis

It has a molecular weight of 264.3 . More specific physical and chemical properties such as solubility, density, boiling point, etc., are not provided in the search results.

Wissenschaftliche Forschungsanwendungen

Antioxidative Anwendungen

Thiazolderivate, einschließlich Methyl-2-Aminothiazole, haben nachweislich signifikante antioxidative Wirkungen. Sie können die Radikalbildung hemmen, was für die Verhinderung oxidativer Stress-bedingter Zellschäden entscheidend ist . Diese Eigenschaft ist besonders vorteilhaft bei der Entwicklung von Behandlungen für Krankheiten, bei denen oxidativer Stress eine Schlüsselrolle spielt, wie z. B. neurodegenerative Erkrankungen.

Antibakterielle und Antimykotische Mittel

Methyl-2-Aminothiazole haben sich als vielversprechend erwiesen, da sie als antimikrobielle Mittel wirken, wobei Studien ihre Wirksamkeit gegen multiresistente Bakterienstämme zeigen . Darüber hinaus weisen sie antimykotische Eigenschaften auf, die zur Entwicklung neuer Antimykotika führen könnten, insbesondere für resistente Pilzstämme .

Anti-HIV-Aktivität

Der Thiazolring ist Bestandteil mehrerer Verbindungen mit Anti-HIV-Aktivität. Durch die Hemmung von Schlüsselenzymen oder die Beeinträchtigung des Replikationsprozesses könnten Methyl-2-Aminothiazole als Grundlage für die Entwicklung neuer Anti-HIV-Medikamente dienen .

Antitumor- und Zytotoxische Medikamente

Forschungen haben gezeigt, dass Thiazolderivate als Antitumormittel wirken können. Methyl-2-Aminothiazole könnten zur Synthese von Verbindungen mit zytotoxischen Eigenschaften verwendet werden, was möglicherweise zu neuen Krebstherapien führt .

Neuroprotektive Therapien

Aufgrund ihrer Fähigkeit, die Neurotransmittersynthese zu modulieren, könnten Methyl-2-Aminothiazole zur Behandlung neurologischer Erkrankungen eingesetzt werden. So könnten sie beispielsweise eine Rolle bei der Synthese von Medikamenten spielen, die Pramipexol ähneln und zur Behandlung der Parkinson-Krankheit eingesetzt werden .

Entzündungshemmende und Analgetische Anwendungen

Die entzündungshemmenden und analgetischen Wirkungen von Thiazolderivaten machen sie zu Kandidaten für die Entwicklung neuer Schmerzmittel. Ihr Wirkmechanismus könnte Aufschluss über effektivere Behandlungen mit weniger Nebenwirkungen liefern .

Farbstoffe und Chemische Synthese

Thiazole sind bekanntlich wichtige Ausgangsmaterialien für die Synthese von Azofarbstoffen und anderen Verbindungen, die in der Farbstoff- und chemischen Synthese verwendet werden. Methyl-2-Aminothiazole könnten zur Herstellung neuer Farbstoffe mit einzigartigen Eigenschaften verwendet werden .

Korrosionsschutzmittel

Im Bereich der Industriechemie könnten Methyl-2-Aminothiazole als Korrosionsschutzmittel untersucht werden. Ihre Molekülstruktur ermöglicht es ihnen, sich an Metalloberflächen zu binden und so einen Korrosionsschutz zu gewährleisten .

Wirkmechanismus

Target of Action

Thiazole derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and dna .

Mode of Action

Some thiazole derivatives have been reported to interact with dna and topoisomerase ii, leading to dna double-strand breaks, a g2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole derivatives, in general, are known to influence a variety of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

The compound is intended for research use only .

Result of Action

Some thiazole derivatives have been reported to exhibit antimicrobial, anti-inflammatory, and antitumor activities .

Action Environment

The compound is recommended to be stored at room temperature .

Biochemische Analyse

Biochemical Properties

Methyl 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain bacterial enzymes, thereby exhibiting antimicrobial properties . Additionally, it can act as an antioxidant by scavenging free radicals, which helps in reducing oxidative stress in cells . The compound’s interaction with biomolecules such as proteins and enzymes is primarily through hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex .

Cellular Effects

Methyl 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylate affects various cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and oxidative stress . The compound can modulate gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in antioxidant defense and inflammatory responses . Additionally, it impacts cellular metabolism by enhancing the activity of enzymes involved in the detoxification of reactive oxygen species .

Molecular Mechanism

The molecular mechanism of action of Methyl 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylate involves its binding interactions with biomolecules. The compound can inhibit bacterial enzymes by binding to their active sites, preventing substrate access and subsequent enzymatic activity . It also acts as an antioxidant by donating electrons to neutralize free radicals, thereby protecting cells from oxidative damage . Furthermore, the compound can modulate gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylate have been studied over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that the compound can maintain its biological activity, including its antimicrobial and antioxidant properties, over several weeks . Prolonged exposure to light and high temperatures can lead to gradual degradation and reduced efficacy .

Dosage Effects in Animal Models

The effects of Methyl 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylate vary with different dosages in animal models. At low to moderate doses, the compound exhibits beneficial effects such as reduced inflammation and oxidative stress . At high doses, it can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its therapeutic potential .

Metabolic Pathways

Methyl 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . The compound undergoes phase I and phase II metabolic reactions, leading to the formation of various metabolites . These metabolites can further interact with cellular components, influencing metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of Methyl 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylate within cells and tissues involve specific transporters and binding proteins . The compound can be actively transported across cell membranes by transporter proteins, facilitating its intracellular accumulation . Once inside the cell, it can bind to specific proteins, influencing its localization and distribution within different cellular compartments .

Subcellular Localization

Methyl 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylate exhibits specific subcellular localization patterns. It can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The compound’s localization is influenced by targeting signals and post-translational modifications, which direct it to specific organelles . Its activity and function can vary depending on its subcellular localization, with distinct effects observed in different compartments .

Eigenschaften

IUPAC Name |

methyl 2-amino-4-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3S/c1-16-8-5-3-7(4-6-8)9-10(11(15)17-2)18-12(13)14-9/h3-6H,1-2H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBSRFDCUXNFFFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(SC(=N2)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10592587 | |

| Record name | Methyl 2-amino-4-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10592587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218631-55-1 | |

| Record name | Methyl 2-amino-4-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10592587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.